1-Cyclopentyl-4-iodo-5-methylpyrazol-3-amine;dihydrochloride
CAS No.:
Cat. No.: VC16404035
Molecular Formula: C9H16Cl2IN3
Molecular Weight: 364.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H16Cl2IN3 |
---|---|
Molecular Weight | 364.05 g/mol |
IUPAC Name | 1-cyclopentyl-4-iodo-5-methylpyrazol-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C9H14IN3.2ClH/c1-6-8(10)9(11)12-13(6)7-4-2-3-5-7;;/h7H,2-5H2,1H3,(H2,11,12);2*1H |
Standard InChI Key | ZRQCZHSFSYFNKZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1C2CCCC2)N)I.Cl.Cl |
Introduction
1-Cyclopentyl-4-iodo-5-methylpyrazol-3-amine;dihydrochloride is a chemical compound that belongs to the pyrazole family, which is a class of heterocyclic aromatic organic compounds. The compound's structure includes a pyrazole ring substituted with a cyclopentyl group, an iodine atom, and a methyl group, along with an amine group. The dihydrochloride form indicates that it is a salt of the amine with hydrochloric acid, which is commonly used to enhance solubility and stability in aqueous solutions.
Synthesis
The synthesis of 1-Cyclopentyl-4-iodo-5-methylpyrazol-3-amine;dihydrochloride typically involves several steps, starting from simpler pyrazole derivatives. The process may include halogenation reactions to introduce the iodine atom and alkylation reactions to attach the cyclopentyl and methyl groups. The amine group can be introduced through various methods, such as nucleophilic substitution or reduction of nitro precursors.
Data Tables
Given the lack of specific data on 1-Cyclopentyl-4-iodo-5-methylpyrazol-3-amine;dihydrochloride, the following table summarizes general properties of related compounds:
Compound | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
1-Cyclopentyl-4-methylpyrazol-3-amine;dihydrochloride | C9H17Cl2N3 | 238.15 | Not specified |
1-Cyclopentyl-5-methylpyrazol-3-amine;hydrochloride | C9H16ClN3 | 201.7 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume